molecular formula C10H5BrF3NO2 B1413832 Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate CAS No. 1804406-50-5

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate

Cat. No. B1413832
CAS RN: 1804406-50-5
M. Wt: 308.05 g/mol
InChI Key: CIBUNEJZNOODFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate (MBCT) is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of benzoic acid, and is used in a variety of organic synthesis and analytical techniques. MBCT is a versatile compound that has been used in various research applications, such as in the synthesis of new molecules, in the study of enzyme mechanisms, in the analysis of biomolecules, and in the development of new drugs.

Scientific Research Applications

Pharmaceutical Development

The incorporation of fluorine atoms into pharmaceuticals is a well-established strategy for enhancing drug properties. Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can be used in the synthesis of fluorinated pharmaceuticals which are crucial for developing medications with improved efficacy, stability, and bioavailability .

Agrochemical Synthesis

In agrochemistry, the compound can be utilized to create agrochemicals with trifluoromethyl groups . These groups are known to confer increased biological activity and environmental resistance, making them valuable for crop protection agents .

Material Science

The trifluoromethyl group is significant in the design of advanced materials. Its inclusion in materials can lead to the development of products with unique properties such as increased durability and chemical resistance, which are essential in various industrial applications .

Catalysis

This compound can act as a precursor in photoredox catalysis . Photoredox catalysis is a branch of chemistry that uses light to activate a chemical reaction which is becoming increasingly important in organic synthesis and industrial processes .

Organic Synthesis

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is valuable in the functionalization of alkenes and alkynes . This process is crucial for constructing complex organic molecules, which can be used in various chemical industries .

Medicinal Chemistry

In medicinal chemistry, the compound can be used to synthesize indole derivatives , which are prevalent in natural products and drugs. Indoles play a significant role in cell biology and are used in the treatment of various disorders .

Synthetic Methodology

The compound is involved in novel synthetic methods for creating biologically active molecules. These methods are essential for the rapid and efficient production of new compounds for testing and development .

Bioorganic Chemistry

Lastly, in bioorganic chemistry, it can be used to develop new synthetic pathways for creating molecules with potential therapeutic applications. This includes the synthesis of complex molecules that can interact with biological systems .

properties

IUPAC Name

methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(11)3-8(7(6)4-15)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUNEJZNOODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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